molecular formula C16H25N3OS B14771990 (S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-ylpropane-2-sulfinamide

(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-ylpropane-2-sulfinamide

Cat. No.: B14771990
M. Wt: 307.5 g/mol
InChI Key: WWWKENJOIZUKDI-YNNZGITBSA-N
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Description

(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4’-piperidine]-5-ylpropane-2-sulfinamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of a cyclopenta[b]pyridine fused with a piperidine ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4’-piperidine]-5-ylpropane-2-sulfinamide typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with agents such as 1,2-dibromoethane or benzyl chloride . The reaction conditions often require the presence of a base like triethylamine and are carried out under controlled temperatures to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high purity and consistent quality in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4’-piperidine]-5-ylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4’-piperidine]-5-ylpropane-2-sulfinamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4’-piperidine]-5-ylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4’-piperidine]-5-ylpropane-2-sulfinamide stands out due to its specific spirocyclic arrangement, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H25N3OS

Molecular Weight

307.5 g/mol

IUPAC Name

(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-ylpropane-2-sulfinamide

InChI

InChI=1S/C16H25N3OS/c1-15(2,3)21(20)19-14-12-5-4-8-18-13(12)11-16(14)6-9-17-10-7-16/h4-5,8,14,17,19H,6-7,9-11H2,1-3H3/t14?,21-/m0/s1

InChI Key

WWWKENJOIZUKDI-YNNZGITBSA-N

Isomeric SMILES

CC(C)(C)[S@](=O)NC1C2=C(CC13CCNCC3)N=CC=C2

Canonical SMILES

CC(C)(C)S(=O)NC1C2=C(CC13CCNCC3)N=CC=C2

Origin of Product

United States

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